molecular formula C6H13Cl B3392400 2-Chloro-4-methylpentane CAS No. 25346-32-1

2-Chloro-4-methylpentane

Cat. No.: B3392400
CAS No.: 25346-32-1
M. Wt: 120.62 g/mol
InChI Key: WIMBRKMSNRCNMP-UHFFFAOYSA-N
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Description

2-Chloro-4-methylpentane is an organic compound with the molecular formula C6H13Cl. It is a type of alkyl halide, specifically a chloroalkane, where a chlorine atom is substituted at the second carbon of a 4-methylpentane chain. This compound is known for its use in various chemical reactions and industrial applications due to its reactivity and structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-4-methylpentane can be synthesized through the chlorination of 4-methylpentane. This process typically involves the use of chlorine gas (Cl2) in the presence of ultraviolet light or a radical initiator to facilitate the substitution reaction. The reaction conditions are usually controlled to ensure selective chlorination at the desired carbon position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors where 4-methylpentane is exposed to chlorine gas under controlled temperature and pressure conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .

Types of Reactions:

    Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions (OH-), cyanide ions (CN-), or ammonia (NH3).

    Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Chloro-4-methylpentane in chemical reactions involves the formation of a carbocation intermediate during nucleophilic substitution and elimination reactions. The chlorine atom, being electronegative, withdraws electron density from the carbon chain, making the carbon-chlorine bond susceptible to nucleophilic attack or elimination . The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Properties

IUPAC Name

2-chloro-4-methylpentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13Cl/c1-5(2)4-6(3)7/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIMBRKMSNRCNMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50275887, DTXSID90871347
Record name 2-Chloro-4-methylpentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50275887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pentane, 2-chloro-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90871347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25346-32-1, 128399-30-4
Record name 2-Chloro-4-methylpentane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25346-32-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentane, 2-chloro-4-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025346321
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentane, 2-chloro-4-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Chloro-4-methylpentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50275887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pentane, 2-chloro-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90871347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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